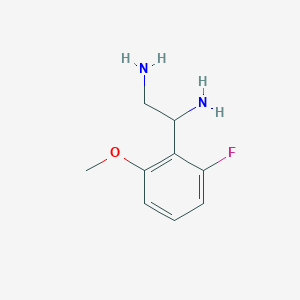

1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine

Beschreibung

1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine is an aromatic diamine derivative characterized by a fluorinated and methoxy-substituted phenyl ring attached to an ethane-1,2-diamine backbone. This compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and reactivity. The fluorine atom likely enhances metabolic stability and binding affinity in biological systems, while the methoxy group could improve solubility in polar solvents .

Eigenschaften

Molekularformel |

C9H13FN2O |

|---|---|

Molekulargewicht |

184.21 g/mol |

IUPAC-Name |

1-(2-fluoro-6-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7H,5,11-12H2,1H3 |

InChI-Schlüssel |

ZPMSNZGQYOWRLS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=CC=C1)F)C(CN)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

Starting Material: The synthesis begins with 2-fluoro-6-methoxybenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The resulting alcohol is then subjected to amination using ethylenediamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine with ethane-1,2-diamine derivatives featuring varied substituents, focusing on structural, electronic, and functional differences.

Aliphatic Amine Derivatives

- N1-(2-Aminoethyl)ethane-1,2-diamine (DETA) and N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA): These linear polyamines lack aromatic substituents and are primarily studied as corrosion inhibitors. Their multiple NH groups facilitate strong adsorption on metal surfaces, with inhibition efficiency increasing with the number of NH groups (DETA: 75%, TETA: 88% in acidic media) . In contrast, the aromatic substituents in 1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine may reduce solubility in aqueous systems but enhance interactions with π-conjugated targets.

Aromatic and Heteroaromatic Derivatives

- N,N′-Bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine (LA) :

This Schiff-base ligand forms stable complexes with transition metals (e.g., Zn²⁺) due to the pyridyl groups’ chelating ability . The fluorine and methoxy groups in 1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine could similarly enhance metal-binding selectivity, though its primary amine groups may favor different coordination geometries. - 1-(4-Nitrophenyl)ethane-1,2-diamine :

The nitro group is strongly electron-withdrawing, reducing basicity compared to the methoxy-fluoro derivative. This compound’s applications are unexplored in the literature, but its nitro group may confer redox activity .

Complex Ligands and Material Science Derivatives

- N,N-Dimethyl-N2,N2-bis(6-methyl-2-pyridylmethyl)ethane-1,2-diamine (6-Me2-BPMEN) :

Used in iron-based catalysts for oxidation reactions, this ligand’s pyridylmethyl groups stabilize high-valent metal centers. The methoxy and fluoro groups in 1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine could modulate electronic effects in catalysis but lack the steric bulk of pyridylmethyl substituents . - Ethane-1,2-diamine in ZnO Nanorod Synthesis: Ethane-1,2-diamine acts as a shape-directing agent in ZnO nanorod growth. Substituted derivatives like 1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine may alter nanorod morphology due to aromatic interactions, though this remains unexplored .

Comparative Data Table

*Calculated based on formula C₉H₁₂FN₂O.

Key Research Findings and Implications

Electronic Effects : The methoxy group in 1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine may enhance solubility in polar solvents compared to purely fluorinated analogs like (1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine .

Coordination Chemistry : Unlike Schiff-base derivatives (e.g., LA), the primary amine groups in 1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine could form more flexible metal complexes, suitable for adaptive catalysis .

Biological Potential: Fluorine substitution is associated with improved pharmacokinetic properties, suggesting this compound may outperform non-fluorinated analogs (e.g., 1-(4-methylphenyl)ethane-1,2-diamine) in drug discovery .

Biologische Aktivität

1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine is an organic compound characterized by a phenyl ring with fluorine and methoxy substitutions, linked to an ethane-1,2-diamine moiety. This unique structure endows the compound with potential biological activities that merit detailed exploration.

Chemical Structure and Properties

- Molecular Formula : C9H13FN2O

- Molecular Weight : 184.21 g/mol

- Functional Groups :

- Fluorine (F) at the 2-position of the phenyl ring

- Methoxy (OCH3) at the 6-position of the phenyl ring

- Ethane-1,2-diamine moiety with two primary amines

The presence of these substituents can significantly influence the compound's lipophilicity, metabolic stability, and overall pharmacological profile.

The biological activity of 1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine is likely mediated through its interactions with various biological targets:

- Enzyme Interactions : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

- Metal Complexation : Its ability to form complexes with metal ions may play a role in its biological effects.

Structure-Activity Relationship (SAR)

Research indicates that the presence of both fluorine and methoxy groups can enhance biological activity. For example:

| Compound | Activity | Reference |

|---|---|---|

| Fluorinated amines | Anticancer | |

| Methoxy-substituted phenols | Anti-inflammatory |

Synthesis and Biological Evaluation

The synthesis of 1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine typically involves nucleophilic substitution reactions. For instance, a halogenated phenyl compound reacts with an amine under controlled conditions to yield the desired product.

In a study evaluating similar compounds, it was observed that modifications at the amine α-carbon significantly influenced activity. The active isomer demonstrated enhanced potency against various cancer cell lines compared to its counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.